molecular formula C20H23BrN2O4S B322827 N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide

N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide

Cat. No.: B322827
M. Wt: 467.4 g/mol
InChI Key: LRORHDVOLIUYEI-UHFFFAOYSA-N
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Description

N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. The compound features a benzamide core substituted with a bromo and methoxy group, along with an azepan-1-ylsulfonylphenyl moiety. This unique structure imparts specific chemical and physical properties that make it of interest for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide typically involves multi-step organic reactions. One common approach includes the sulfonylation of 4-aminophenyl azepane with a sulfonyl chloride derivative, followed by coupling with 3-bromo-4-methoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 3-hydroxy-4-methoxybenzamide derivatives.

    Reduction: Formation of 3-methoxybenzamide derivatives.

    Substitution: Formation of substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-6-methylpyrimidin-4-amine
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-thiophene-2-sulfonamide

Uniqueness

N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the bromo and methoxy groups, along with the azepan-1-ylsulfonylphenyl moiety, differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C20H23BrN2O4S

Molecular Weight

467.4 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide

InChI

InChI=1S/C20H23BrN2O4S/c1-27-19-11-6-15(14-18(19)21)20(24)22-16-7-9-17(10-8-16)28(25,26)23-12-4-2-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24)

InChI Key

LRORHDVOLIUYEI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Br

Origin of Product

United States

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